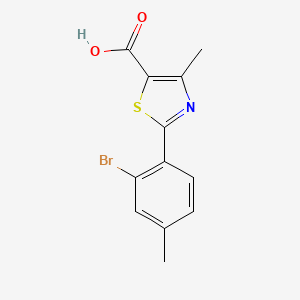

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

Descripción

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is a brominated thiazole-carboxylic acid derivative. Its structure features a thiazole core substituted with a carboxylic acid group at position 5, a methyl group at position 4, and a 2-bromo-4-methylphenyl moiety at position 2.

Propiedades

IUPAC Name |

2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTNATIZTMDYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid typically involves the bromination of 4-methylphenylthiazole followed by carboxylation. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of 2-(2-Substituted-4-methylphenyl)-4-methylthiazole-5-carboxylic acid derivatives.

Oxidation Reactions: Formation of this compound derivatives with oxidized methyl groups.

Reduction Reactions: Formation of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-methanol or 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-aldehyde.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized in the synthesis of pharmaceutical agents targeting bacterial infections and other diseases. Its unique structure allows for the development of novel drugs with enhanced efficacy. For instance, it has been linked to compounds that demonstrate protective effects against diabetes mellitus by improving insulin sensitivity and lipid profiles in animal models .

Case Study: Antidiabetic Properties

A study on thiazole derivatives demonstrated that a related compound significantly reversed hyperglycemia and improved metabolic parameters in diabetic rats. The administration of this compound led to reduced levels of triglycerides and low-density lipoproteins while enhancing antioxidant enzyme levels, indicating its potential as a therapeutic candidate for Type 2 diabetes .

Agricultural Chemicals

Fungicides and Herbicides

The compound is also employed in formulating agrochemicals like fungicides and herbicides. Its effectiveness against specific pests makes it valuable for enhancing crop protection and yield. Research indicates that thiazole derivatives can exhibit antimicrobial properties that are beneficial for agricultural applications, potentially reducing the reliance on traditional chemical pesticides .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is used to study enzyme inhibition and metabolic pathways. Its interactions with biological systems provide insights into cellular processes, making it a valuable tool for understanding disease mechanisms and identifying potential therapeutic targets .

Case Study: Metabolic Pathway Investigations

Research involving thiazole compounds has revealed their role in modulating metabolic pathways associated with oxidative stress and inflammation. These findings suggest that such compounds could be pivotal in developing treatments for conditions linked to metabolic dysregulation .

Material Science

Advanced Materials Development

The compound is being explored for applications in material science, particularly in creating advanced materials such as polymers and coatings that require specific chemical properties for durability and resistance. Its unique chemical structure may contribute to the development of materials with enhanced performance characteristics .

Analytical Chemistry

Reference Standard Utilization

In analytical chemistry, this compound serves as a reference standard for detecting and quantifying thiazole derivatives in various samples. This application is crucial for ensuring accuracy in research, quality control, and regulatory compliance across multiple industries .

Summary Table of Applications

Mecanismo De Acción

The exact mechanism of action of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is not well-documented. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate biological pathways and lead to the observed biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Effects

Thiazole-carboxylic acid derivatives often exhibit bioactivity modulated by substituents on the phenyl or heteroaromatic rings. Below is a comparative analysis of substituent-driven properties:

Table 1: Substituent Comparison of Thiazole-Carboxylic Acid Derivatives

Pharmacological Activity and Efficacy

Xanthine Oxidase (XO) Inhibition

- Febuxostat: A clinically approved XO inhibitor with an IC₅₀ of 5.8 nM, significantly lower than allopurinol (260 nM) . Its 3-cyano and 4-isobutoxy groups enhance binding affinity and metabolic stability.

- Song et al. derivative : Exhibits potent XO inhibition (IC₅₀ = 5.1 nM) due to nitro and isopropoxy groups on the indole ring, which improve electron-withdrawing effects and hydrophobic interactions .

Metabolic and Anti-Diabetic Effects

- 2-(4-Fluorobenzamido) derivative : Reduces hyperglycemia and hyperlipidemia in diabetic rats via anti-inflammatory and antioxidant pathways . The fluorobenzamido group enhances membrane permeability and target engagement.

- Target Compound : Bromine’s higher lipophilicity compared to fluorine might alter tissue distribution but could increase off-target risks.

Research Findings and Implications

Substituent-Driven Activity Trends

- Electron-Withdrawing Groups: Cyano (Febuxostat) and nitro (Song et al.) groups enhance XO inhibition by polarizing the aromatic ring, facilitating hydrogen bonding with the enzyme’s active site .

- Halogen Effects : Bromine in the target compound may provide moderate electron withdrawal but could sterically hinder binding compared to smaller groups like fluorine .

Clinical and Preclinical Insights

- Febuxostat: Approved for gout due to superior efficacy and safety over allopurinol .

- Unmet Needs : The target compound’s bromine substituent could address resistance mechanisms in specific XO mutants, though this requires validation.

Actividad Biológica

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound’s molecular formula is C12H10BrN2O2S, featuring a thiazole ring which contributes to its unique reactivity and biological interactions. The presence of bromine and methyl groups in its structure may enhance its lipophilicity and influence its binding affinity to biological targets.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various pathogens. For instance, studies on related thiazole compounds demonstrated inhibition of bacterial growth in vitro, suggesting that this compound may also possess similar properties .

Anticancer Activity

Numerous thiazole derivatives have been investigated for their anticancer potential. A comparative analysis of thiazole compounds reveals that modifications in the phenyl ring can significantly affect cytotoxicity against cancer cell lines. For example, the structure-activity relationship (SAR) studies indicate that the introduction of halogens or alkyl groups enhances anticancer efficacy . The specific compound under review may exhibit similar behavior due to its structural characteristics.

Case Studies

- Study on Hyperglycemia : A related thiazole derivative was tested in a model of type 2 diabetes mellitus (T2DM). The study found that the compound significantly reduced hyperglycemia and improved insulin sensitivity through antioxidant mechanisms . While not directly related to this compound, these findings suggest potential metabolic benefits that warrant further exploration.

- Antioxidant Properties : Research has shown that thiazole derivatives can reduce oxidative stress markers in diabetic models. This suggests that this compound may also possess protective effects against oxidative damage .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antioxidant | Reduction in oxidative stress markers |

The biological activity of thiazole compounds often involves interaction with specific enzymes or receptors in biological systems. For instance, some derivatives inhibit enzymes linked to cancer progression or modulate pathways involved in inflammation and oxidative stress. Understanding the precise mechanism for this compound will require further investigation into its binding affinities and effects on cellular signaling pathways.

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid?

Synthesis typically involves multi-step procedures:

- Halogenated phenyl precursors (e.g., 2-bromo-4-methylbenzene derivatives) are coupled with thiazole intermediates via Suzuki-Miyaura or Ullmann cross-coupling reactions .

- Methylation of the thiazole ring is achieved using methyl iodide or dimethyl sulfate under basic conditions .

- Carboxylic acid functionalization is introduced via hydrolysis of ester precursors (e.g., methyl ester intermediates) .

- Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy (1H and 13C) to confirm the positions of the bromine, methyl, and carboxylic acid groups .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

- HPLC for purity assessment, particularly to detect residual solvents or unreacted intermediates .

Q. What are the solubility and stability profiles of this compound?

- Solubility : The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in aqueous buffers at neutral pH. Stock solutions in DMSO (10–50 mM) are typical for biological assays .

- Stability : Stable at –20°C under inert atmospheres. Degradation risks include photolytic cleavage of the C–Br bond and oxidation of the thiazole ring .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

- The electron-withdrawing bromine atom at the 2-position on the phenyl ring increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .

- Computational studies (DFT) suggest bromine stabilizes the lowest unoccupied molecular orbital (LUMO), facilitating interactions with biological targets like kinase active sites .

Q. What strategies resolve contradictions in reported biological activity data?

- Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

- Assay variability : Differences in bacterial strains, enzyme isoforms, or incubation times .

- Compound purity : Impurities (e.g., residual Pd catalysts) can skew results. Rigorous HPLC and elemental analysis are recommended .

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst optimization : Replace Pd(PPh3)4 with air-stable Pd catalysts (e.g., Pd(OAc)2 with SPhos ligand) to improve coupling efficiency .

- Process adjustments : Use flow chemistry for exothermic bromination steps to enhance safety and scalability .

- Protection/deprotection strategies : Temporarily protect the carboxylic acid group as a methyl ester during synthesis to prevent side reactions .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Models interactions with proteins (e.g., COX-2 or kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid and active-site residues .

- MD simulations : Assess binding stability over time, particularly the role of the bromine atom in hydrophobic pocket interactions .

Q. How do structural analogs inform SAR (Structure-Activity Relationship) studies?

- Replace the bromine with chlorine or fluorine to evaluate halogen-dependent activity .

- Modify the methyl group on the thiazole ring to bulkier substituents (e.g., ethyl, isopropyl) and measure changes in target binding affinity .

- Compare activity against non-carboxylic acid derivatives (e.g., esters or amides) to assess the acid group’s role in solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.